3-(Bromomethyl)-2-oxaspiro[4.4]nonane
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Overview
Description
3-(Bromomethyl)-2-oxaspiro[44]nonane is a spirocyclic compound characterized by a unique bicyclic structure containing an oxygen atom within the ring
Mechanism of Action
Target of Action
The primary targets of 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds, in general, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of 3-(Bromomethyl)-2-oxaspiro[4It’s known that spiro compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds have been implicated in a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Bromomethyl)-2-oxaspiro[4The bromomethyl group might influence the compound’s bioavailability, as bromine atoms can enhance lipophilicity, which may improve cellular uptake .
Result of Action
The molecular and cellular effects of 3-(Bromomethyl)-2-oxaspiro[4Spiro compounds have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of 2-oxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxaspiro[4.4]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Radical Reactions: The compound can participate in radical reactions, particularly in the presence of radical initiators.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Radical Reactions: Common radical initiators include AIBN and benzoyl peroxide. Reactions are performed under reflux conditions in inert solvents.
Cyclization Reactions: These reactions often require specific catalysts or reagents to facilitate ring closure.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the spirocyclic compound.
Radical Reactions: Products vary depending on the specific radical pathway but can include various substituted spirocyclic compounds.
Cyclization Reactions: Products are typically more complex spirocyclic structures with additional rings or functional groups.
Scientific Research Applications
3-(Bromomethyl)-2-oxaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and resins.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of spirocyclic compounds
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with two oxygen atoms in the ring.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing bicyclic compound used in organic synthesis.
Uniqueness
3-(Bromomethyl)-2-oxaspiro[4.4]nonane is unique due to its bromomethyl group, which provides a site for further functionalization through nucleophilic substitution or radical reactions. This makes it a versatile intermediate in organic synthesis, particularly for the construction of complex spirocyclic structures .
Properties
IUPAC Name |
3-(bromomethyl)-2-oxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRPTEGWVTVURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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